Cas no 21117-34-0 (3-benzyl-4H-1,2,4-triazole)

3-benzyl-4H-1,2,4-triazole structure
3-benzyl-4H-1,2,4-triazole structure
Product Name:3-benzyl-4H-1,2,4-triazole
CAS No:21117-34-0
MF:C9H9N3
MW:159.187861204147
MDL:MFCD20661681
CID:1398420
PubChem ID:594447
Update Time:2025-09-24

3-benzyl-4H-1,2,4-triazole Chemical and Physical Properties

Names and Identifiers

    • 1H-1,2,4-Triazole, 3-(phenylmethyl)-
    • 5-benzyl-1H-1,2,4-triazole
    • EN300-248917
    • 5-benzyl-1,2,4-triazole
    • SCHEMBL835981
    • 21117-34-0
    • SCHEMBL9305710
    • 3-Benzyl-1H-1,2,4-triazole
    • 3-benzyl-4H-1,2,4-triazole
    • VZEAUAKJULSHNO-UHFFFAOYSA-N
    • Z1262564339
    • DA-37967
    • AKOS033205699
    • MDL: MFCD20661681
    • Inchi: 1S/C9H9N3/c1-2-4-8(5-3-1)6-9-10-7-11-12-9/h1-5,7H,6H2,(H,10,11,12)
    • InChI Key: VZEAUAKJULSHNO-UHFFFAOYSA-N
    • SMILES: N1C(CC2C=CC=CC=2)=NC=N1

Computed Properties

  • Exact Mass: 159.07977
  • Monoisotopic Mass: 159.079647300g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 2
  • Complexity: 132
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.9
  • Topological Polar Surface Area: 41.6Ų

Experimental Properties

  • Density: 1.2±0.1 g/cm3
  • Boiling Point: 359.0±35.0 °C at 760 mmHg
  • Flash Point: 172.8±18.9 °C
  • PSA: 41.57
  • Vapor Pressure: 0.0±0.8 mmHg at 25°C

3-benzyl-4H-1,2,4-triazole Security Information

3-benzyl-4H-1,2,4-triazole Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
B411738-10mg
3-benzyl-4H-1,2,4-triazole
21117-34-0
10mg
$ 50.00 2022-06-07
TRC
B411738-50mg
3-benzyl-4H-1,2,4-triazole
21117-34-0
50mg
$ 160.00 2022-06-07
TRC
B411738-100mg
3-benzyl-4H-1,2,4-triazole
21117-34-0
100mg
$ 275.00 2022-06-07
A2B Chem LLC
AX43545-2.5g
3-benzyl-4h-1,2,4-triazole
21117-34-0 95%
2.5g
$1566.00 2024-04-20
A2B Chem LLC
AX43545-5g
3-benzyl-4h-1,2,4-triazole
21117-34-0 95%
5g
$2301.00 2024-04-20
A2B Chem LLC
AX43545-10g
3-benzyl-4h-1,2,4-triazole
21117-34-0 95%
10g
$3394.00 2024-04-20
A2B Chem LLC
AX43545-50mg
3-benzyl-4h-1,2,4-triazole
21117-34-0 95%
50mg
$219.00 2024-04-20
A2B Chem LLC
AX43545-100mg
3-benzyl-4h-1,2,4-triazole
21117-34-0 95%
100mg
$306.00 2024-04-20
A2B Chem LLC
AX43545-250mg
3-benzyl-4h-1,2,4-triazole
21117-34-0 95%
250mg
$422.00 2024-04-20
A2B Chem LLC
AX43545-500mg
3-benzyl-4h-1,2,4-triazole
21117-34-0 95%
500mg
$645.00 2024-04-20

3-benzyl-4H-1,2,4-triazole Related Literature

Additional information on 3-benzyl-4H-1,2,4-triazole

Comprehensive Analysis of 3-Benzyl-4H-1,2,4-Triazole (CAS 21117-34-0): Properties, Applications, and Industry Trends

The heterocyclic compound 3-benzyl-4H-1,2,4-triazole (CAS 21117-34-0) has garnered significant attention in pharmaceutical and agrochemical research due to its versatile molecular framework. As a derivative of the 1,2,4-triazole core, this compound exhibits unique electronic properties that make it valuable for designing bioactive molecules. Recent studies highlight its role as a precursor for anticancer agents and antifungal formulations, aligning with growing demand for novel therapeutic scaffolds.

From a structural perspective, the benzyl group at the 3-position enhances lipophilicity, improving membrane permeability—a critical factor in drug development. Researchers frequently explore modifications of this moiety to optimize ADMET profiles (Absorption, Distribution, Metabolism, Excretion, Toxicity), a trending topic in medicinal chemistry discussions. The compound’s hydrogen-bonding capacity through its triazole nitrogen atoms also facilitates interactions with biological targets, explaining its prevalence in enzyme inhibitor designs.

Industrial applications of CAS 21117-34-0 extend to material science, where it serves as a building block for corrosion inhibitors and polymeric additives. With sustainability becoming a priority, manufacturers are investigating its potential in green chemistry processes. Computational studies using AI-driven molecular modeling (a frequently searched term) predict favorable binding affinities when this compound is incorporated into catalytic systems, reflecting cross-disciplinary innovation.

Analytical characterization techniques for 3-benzyl-4H-1,2,4-triazole typically involve HPLC purity analysis and NMR spectroscopy, both widely discussed in academic forums. The compound’s stability under physiological pH conditions makes it suitable for formulation development, addressing common queries about compound shelf life in pharmaceutical storage. Recent patent filings emphasize derivatives of this scaffold for neuroprotective applications, tapping into the booming neurological disorders research sector.

Emerging trends show increased interest in multi-target drug design utilizing 1,2,4-triazole derivatives, with 21117-34-0 serving as a key intermediate. Its compatibility with click chemistry reactions (a hot topic in chemical synthesis circles) enables rapid diversification, meeting demands for high-throughput screening libraries. Environmental impact assessments confirm its low bioaccumulation potential, a crucial consideration in regulatory submissions.

For researchers sourcing CAS 21117-34-0, quality parameters like residual solvent levels and heavy metal content dominate procurement discussions. The compound’s crystallization behavior is another active research area, particularly for process scale-up in API manufacturing. As structure-activity relationship (SAR) studies gain traction, this molecule’s pharmacophore features continue to inspire new small molecule therapeutics.

In conclusion, 3-benzyl-4H-1,2,4-triazole represents a dynamic intersection of drug discovery and material innovation. Its adaptability to both traditional and cutting-edge applications ensures sustained relevance, while ongoing investigations into its structure-property relationships promise further breakthroughs. The compound’s alignment with precision medicine and sustainable chemistry trends positions it as a focal point for future R&D investments.

Recommended suppliers
Shaanxi pure crystal photoelectric technology co. LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shaanxi pure crystal photoelectric technology co. LTD
Zouping Mingyuan Import and Export Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Zouping Mingyuan Import and Export Trading Co., Ltd
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Zhejiang Brunova Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Zhejiang Brunova Technology Co., Ltd.
Nanjing Jubai Biopharm
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nanjing Jubai Biopharm